2-(4-fluorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide
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Overview
Description
The compound is a derivative of benzothiadiazine . Benzothiadiazine derivatives, such as chlorothiazide and hydrochlorothiazide, have been used in human therapy as diuretic and antihypertensive agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for the synthesis of imidazo[2,1-b][1,3]thiazines, which are structurally similar, have been reported . These methods involve constructing the imidazothiazine scaffold and are grouped by the degree of research done on the imidazothiazine scaffold .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Unfortunately, specific details about its molecular structure could not be found .Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound could not be found .Scientific Research Applications
Diuretic and Antihypertensive Agents
1,2,4-Benzothiadiazine 1,1-dioxide derivatives, which share structural similarities with the compound , have been used in human therapy as diuretic and antihypertensive agents .
Treatment of Cardiovascular Diseases
1-Hydrazinophthalazine, a compound structurally related to 1,2,3-Benzothiadiazine 1,1-dioxides, is used for the treatment of various cardiovascular diseases .
Anticancer Agent
Phthalazinone derivatives, which are structurally related to 1,2,3-Benzothiadiazine 1,1-dioxides, have been applied in a wide range of indications. For example, olaparib is used as an anticancer agent .
Antidiabetic Agent
Zopolrestat, another phthalazinone derivative, is used as an antidiabetic agent .
Antihistamine
Azelastine, yet another phthalazinone derivative, is used as an antihistamine .
Safety And Hazards
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4S/c1-8-11(12(16)17)7-15(20(18,19)14-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRQDZUJFWGPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide |
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